molecular formula C9H14O2 B14310173 Ethenyl 1-methylcyclopentane-1-carboxylate CAS No. 113530-01-1

Ethenyl 1-methylcyclopentane-1-carboxylate

Katalognummer: B14310173
CAS-Nummer: 113530-01-1
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: ZZOCAOPBDBKEGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethenyl 1-methylcyclopentane-1-carboxylate is an organic compound with a unique structure that combines a cyclopentane ring with an ethenyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethenyl 1-methylcyclopentane-1-carboxylate typically involves the esterification of 1-methylcyclopentane-1-carboxylic acid with ethenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the purification of the final product through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethenyl 1-methylcyclopentane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The ethenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Ethenyl 1-methylcyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethenyl 1-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. For example, in oxidation reactions, the ethenyl group forms a reactive intermediate that can further react to form epoxides or diols. The carboxylate ester can be hydrolyzed to release the corresponding acid and alcohol.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methylcyclopentane-1-carboxylate: Lacks the ethenyl group, making it less reactive in certain types of reactions.

    Ethenyl cyclopentane-1-carboxylate: Similar structure but without the methyl group, affecting its steric and electronic properties.

Eigenschaften

CAS-Nummer

113530-01-1

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

ethenyl 1-methylcyclopentane-1-carboxylate

InChI

InChI=1S/C9H14O2/c1-3-11-8(10)9(2)6-4-5-7-9/h3H,1,4-7H2,2H3

InChI-Schlüssel

ZZOCAOPBDBKEGR-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC1)C(=O)OC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.